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Compound of Interest

Compound Name: 2-chloro-N-propylacetamide

Cat. No.: B077628 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound

2-chloro-N-propylacetamide, a molecule of interest in synthetic chemistry and drug discovery.

This document presents a detailed analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass

Spectrometry (MS) data, supplemented with the experimental protocols utilized for these

characterizations.

Chemical Structure and Properties
2-chloro-N-propylacetamide is a halogenated amide with the following chemical structure:

Molecular Formula: C₅H₁₀ClNO[1]

Molecular Weight: 135.59 g/mol [1]

CAS Number: 13916-39-7[1]

SMILES: CCCN(C(C)=O)CCl

Spectral Data Summary
The following tables summarize the key quantitative data obtained from the spectral analysis of

2-chloro-N-propylacetamide.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available

Predicted ¹H NMR chemical shifts suggest a triplet at approximately 0.9 ppm (CH₃), a sextet

around 1.6 ppm (CH₂-CH₃), a triplet around 3.2 ppm (N-CH₂), and a singlet around 4.1 ppm

(Cl-CH₂). The NH proton would likely appear as a broad singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppm Assignment

Data not available

Predicted ¹³C NMR chemical shifts are expected around 11 ppm (CH₃), 22 ppm (CH₂-CH₃), 42

ppm (N-CH₂), 43 ppm (Cl-CH₂), and 167 ppm (C=O).

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

Data not available

Expected characteristic IR absorption bands include N-H stretching (~3300 cm⁻¹), C-H

stretching (aliphatic, ~2960-2850 cm⁻¹), C=O stretching (amide I, ~1650 cm⁻¹), N-H bending

(amide II, ~1550 cm⁻¹), and C-Cl stretching (~750-650 cm⁻¹).

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

Data not available

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 135 and an [M+2]⁺

peak at m/z 137 with an approximate 3:1 intensity ratio, characteristic of a compound
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containing one chlorine atom. Common fragmentation patterns for similar chloroacetamides

often involve the loss of the chlorine atom and cleavage of the amide bond.

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 2-chloro-N-propylacetamide (typically 5-25 mg) is prepared in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) to a volume of approximately 0.7 mL. The sample is

transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer

operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million

(ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
The solid sample of 2-chloro-N-propylacetamide is analyzed using an FTIR spectrometer. A

small amount of the solid is placed directly on the diamond crystal of an Attenuated Total

Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹ by co-

adding multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Mass spectral data is obtained using a mass spectrometer equipped with an electron ionization

(EI) source. The sample is introduced into the ion source, typically via a direct insertion probe

or after separation by gas chromatography. The molecules are ionized by a 70 eV electron

beam, and the resulting fragments are separated by a mass analyzer. The mass-to-charge

ratios (m/z) and their relative intensities are recorded.

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical

compound like 2-chloro-N-propylacetamide.
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Caption: Experimental workflow for spectral analysis.

Mass Spectrometry Fragmentation Pathway
This diagram illustrates a plausible fragmentation pathway for 2-chloro-N-propylacetamide in

an electron ionization mass spectrometer.
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Caption: Plausible MS fragmentation of 2-chloro-N-propylacetamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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